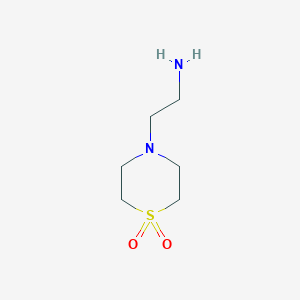

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

説明

Historical Context of Thiomorpholine (B91149) Derivatives in Chemical Synthesis

The thiomorpholine scaffold has long been utilized by chemists. jchemrev.com Early synthetic routes to the basic thiomorpholine ring involved multi-step procedures. acs.org Common strategies included the transformation of diethanolamine (B148213) into an amino-mustard species followed by cyclization with a sulfide (B99878) source. acs.org Another established method involved starting from ethyl mercaptoacetate (B1236969) and aziridine (B145994) to form a thiomorpholin-3-one (B1266464) intermediate, which was then reduced. acs.org A further approach utilized the reaction of 2-mercaptoethanol (B42355) with aziridine, conversion to a chloroethylthio-ethylamine hydrochloride intermediate, and subsequent base-mediated cyclization. acs.org

More recently, advancements in synthetic methodology have led to more efficient processes. For example, modern techniques like continuous flow synthesis using photochemical thiol-ene reactions have been developed to produce thiomorpholine from low-cost starting materials like cysteamine (B1669678) and vinyl chloride. acs.orgwikipedia.org The oxidation of the thiomorpholine ring to the corresponding 1,1-dioxide is a key transformation that imparts unique characteristics to the molecule. This is often achieved using standard oxidizing agents. ontosight.aichemicalbook.com

Significance of the Thiomorpholine 1,1-Dioxide Scaffold in Medicinal Chemistry and Materials Science

The thiomorpholine 1,1-dioxide moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds. jchemrev.comresearchgate.net Its presence in a molecule can enhance stability and reactivity, making it a valuable building block in drug discovery. chemimpex.com The sulfone group is a strong hydrogen bond acceptor and can improve the pharmacokinetic profile of a potential drug.

In Medicinal Chemistry:

Drug Discovery: The scaffold is integral to the synthesis of pharmaceuticals with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai Derivatives have been investigated for their potential as anti-inflammatory and analgesic drugs. chemimpex.com

Bioactive Compounds: Thiomorpholine derivatives have shown activity as inhibitors of dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes, as well as demonstrating antimalarial, antitubercular, antioxidant, and hypolipidemic activities. jchemrev.comnih.gov

Building Block: The parent compound, Thiomorpholine 1,1-Dioxide, is used as an intermediate in the synthesis of antibacterial biaryloxazolidinone analogues and antiviral agents. chemicalbook.com Specifically, 4-(2-Aminoethyl)thiomorpholine (B112743) 1,1-Dioxide serves as a key building block for pharmaceuticals targeting neurological disorders. chemimpex.com

In Materials Science:

Polymers and Coatings: The unique functionalities of thiomorpholine derivatives, including the 1,1-dioxide, allow for their incorporation into specialty polymers and coatings. chemimpex.com These materials can exhibit enhanced properties such as improved durability and resistance to environmental factors. chemimpex.com

Smart Polymers: Recent research has explored thiomorpholine oxide-derived polymers that are stimuli-responsive. These "smart materials" can react to external factors like pH and temperature, making them attractive for biomedical applications such as the targeted release of encapsulated drugs. mdpi.com The oxidation of the sulfur atom has been shown to increase the water solubility of polymers, a crucial property for biological use. mdpi.com

Overview of Research Directions for Thiomorpholine 1,1-Dioxide Containing Compounds

Current research continues to build on the established utility of the thiomorpholine 1,1-dioxide scaffold, exploring new applications and refining synthetic methods.

Novel Therapeutics: A primary focus remains the design and synthesis of new therapeutic agents. Researchers are exploring how modifications to the thiomorpholine 1,1-dioxide core can lead to compounds with high efficacy for various diseases. ontosight.ai The use of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide as a precursor for compounds that can cross the blood-brain barrier is an active area of investigation for treating neurological conditions. chemimpex.com

Biochemical Tools: These compounds are being utilized as tools in biochemical research. For instance, they can act as stabilizing agents in biochemical assays, which helps in the study of enzyme kinetics and protein interactions. chemimpex.com

Advanced Materials: In materials science, the focus is on developing novel polymers with tailored properties. Research into pH- and temperature-responsive polymers containing the thiomorpholine oxide group aims to create materials suitable for advanced biomedical applications, including cellular transfection. mdpi.com

Agrochemicals: The scaffold is also used in the development of agrochemicals, such as pesticides and herbicides, where it can improve the stability and solubility of the active ingredients in formulations. chemimpex.com

Antioxidant Formulations: The antioxidant properties of some derivatives have led to their incorporation into formulations designed to reduce oxidative stress, with potential applications in the cosmetic and skincare industries. jchemrev.comchemimpex.com

The continued exploration of thiomorpholine 1,1-dioxide derivatives, including specific compounds like this compound, highlights their significant potential across multiple scientific disciplines.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICIHZYGEQHDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375265 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-52-0 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Aminoethyl Thiomorpholine 1,1 Dioxide and Its Analogues

General Principles of Thiomorpholine (B91149) 1,1-Dioxide Synthesis

The creation of the thiomorpholine 1,1-dioxide scaffold is a critical aspect of synthesizing the target molecule. This heterocyclic system can be assembled through various strategies, primarily involving the oxidation of a pre-formed thiomorpholine ring or by constructing the ring through cyclization reactions.

Oxidation of Thiomorpholine Precursors to 1,1-Dioxides

A common and direct method for preparing thiomorpholine 1,1-dioxides is the oxidation of the sulfur atom in a thiomorpholine ring. ontosight.ai This transformation converts the sulfide (B99878) to a sulfone, significantly altering the electronic and physical properties of the molecule. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that has been successfully used to convert thiomorpholine derivatives to their corresponding 1,1-dioxides. google.com The reaction is typically carried out in a suitable solvent system, and careful control of the reaction temperature is crucial to prevent over-oxidation or side reactions. google.com A batch-wise addition of the oxidizing agent can help to manage the exothermic nature of the reaction and ensure a smooth and controlled process. google.com

Another effective oxidizing agent is hydrogen peroxide (H2O2). mdpi.com This reagent is often favored for its clean reaction profile, with water being the primary byproduct. The oxidation of N-substituted thiomorpholines with hydrogen peroxide can proceed efficiently to yield the desired 1,1-dioxide. mdpi.com

The selection of the oxidizing agent and reaction conditions is a critical parameter in the synthesis, as summarized in the table below.

| Oxidizing Agent | Key Characteristics |

| Potassium Permanganate | Strong oxidizing agent, requires careful temperature control. google.com |

| Hydrogen Peroxide | "Green" reagent, produces water as a byproduct. mdpi.com |

Ring-Closure Reactions in Thiomorpholine Synthesis

An alternative approach to constructing the thiomorpholine ring involves cyclization reactions. These methods build the heterocyclic core from acyclic precursors. One established route involves the transformation of diethanolamine (B148213). acs.org This process typically begins with the conversion of diethanolamine into a bis(2-chloroethyl)amine (B1207034) derivative through a reaction with thionyl chloride. google.com

The subsequent step is a ring-closing reaction where the bis(2-chloroethyl)amine intermediate is treated with a sulfur source, such as sodium sulfide, to form the thiomorpholine ring. acs.org This intramolecular cyclization is a key step in forming the six-membered heterocyclic system. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired thiomorpholine product. google.com

Specific Synthetic Routes to 4-(2-Aminoethyl)thiomorpholine (B112743) 1,1-Dioxide

The synthesis of the target compound, 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, requires the strategic introduction of the 2-aminoethyl group onto the nitrogen atom of the thiomorpholine 1,1-dioxide ring.

Multi-Step Synthesis from Diethanolamine and Thionyl Chloride

A comprehensive synthetic pathway to thiomorpholine, a precursor to the final product, starts from diethanolamine. The key steps are outlined below:

Chlorination: Diethanolamine is reacted with thionyl chloride to produce bis(2-chloroethyl)amine hydrochloride. google.com

Protection: The secondary amine of bis(2-chloroethyl)amine hydrochloride is protected to prevent unwanted side reactions in the subsequent steps. google.com

Cyclization: The protected intermediate undergoes a ring-closure reaction with a sulfur source like sodium sulfide nonahydrate to form the N-protected thiomorpholine. google.com

Oxidation: The sulfur atom in the thiomorpholine ring is then oxidized to the 1,1-dioxide using an appropriate oxidizing agent as previously described. google.com

Deprotection: Finally, the protecting group on the nitrogen is removed to yield thiomorpholine 1,1-dioxide. google.com

This multi-step approach allows for the controlled construction of the thiomorpholine 1,1-dioxide core.

Amination Reactions to Introduce the Aminoethyl Moiety

With the thiomorpholine 1,1-dioxide scaffold in hand, the next crucial step is the introduction of the 2-aminoethyl side chain. This is typically achieved through an amination reaction. One common strategy involves the reaction of thiomorpholine 1,1-dioxide with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide. The nitrogen of the thiomorpholine ring acts as a nucleophile, displacing the halide to form the N-substituted product.

Alternatively, N-alkylation of diethanolamine can be a starting point for introducing the aminoethyl group. google.com For instance, reacting diethanolamine with bromoacetonitrile (B46782) can introduce a cyanomethyl group, which can then be reduced to an aminoethyl group. google.com

Role of Protecting Groups in Aminoethylation and Subsequent Deprotection Strategies

Protecting groups play a pivotal role in the synthesis of this compound, particularly when introducing the aminoethyl moiety. The primary amine of the 2-aminoethyl group is highly reactive and can interfere with the desired N-alkylation of the thiomorpholine ring. Therefore, it is often necessary to protect this amine before the alkylation step.

Common amine protecting groups include tert-butoxycarbonyl (Boc) and phthalimide (B116566). The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal.

Example of a Protection-Alkylation-Deprotection Sequence:

| Step | Reaction | Reagents |

| 1. Protection | Protection of the amino group of a 2-haloethylamine. | Di-tert-butyl dicarbonate (B1257347) (for Boc protection) |

| 2. Alkylation | N-alkylation of thiomorpholine 1,1-dioxide. | Protected 2-haloethylamine, Base |

| 3. Deprotection | Removal of the protecting group to reveal the primary amine. | Trifluoroacetic acid (for Boc deprotection) |

After the successful attachment of the protected aminoethyl group to the thiomorpholine 1,1-dioxide ring, the final step is the deprotection of the primary amine. For the Boc group, this is typically achieved under acidic conditions, for instance, using trifluoroacetic acid. The removal of the phthalimide group is often accomplished using hydrazine. The successful removal of the protecting group yields the final target compound, this compound.

Derivatization Strategies for this compound

The presence of both a primary amine on the side chain and a secondary amine within the thiomorpholine ring allows for a range of derivatization strategies. These modifications are crucial for developing new pharmaceutical candidates and functional materials.

Formation of Amide Derivatives

The primary amino group of the ethyl side chain in this compound readily undergoes acylation reactions with carboxylic acids and their derivatives to form stable amide bonds. This transformation is a cornerstone of medicinal chemistry, enabling the linkage of the thiomorpholine 1,1-dioxide scaffold to a wide array of molecular fragments to explore structure-activity relationships.

The synthesis of these amide derivatives can be achieved through several standard peptide coupling protocols. A common method involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid. The activated acid is then susceptible to nucleophilic attack by the primary amine of this compound. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an acid anhydride, which can then react directly with the amine, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

A general reaction scheme for the formation of amide derivatives is presented below:

Scheme 1: General synthesis of amide derivatives of this compound.

| R Group (from R-COOH) | Coupling Agent | Solvent | Yield (%) |

| Phenyl | EDC/HOBt | DCM | 85 |

| 4-Chlorophenyl | DCC/DMAP | DMF | 82 |

| 2-Naphthyl | HATU/DIPEA | DMF | 90 |

| tert-Butyl | Acyl Chloride | DCM/Et3N | 78 |

Table 1: Examples of Amide Derivatives Synthesized from this compound.

Conjugation via the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain serves as a key handle for conjugation to other molecules, including biomolecules and fluorescent tags. Two prominent methods for this are click chemistry and Schiff base formation.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly selective method for forming stable triazole linkages. To utilize this approach, this compound must first be converted to its corresponding azide (B81097) derivative. This is typically achieved by reacting the primary amine with an azidating agent, such as triflyl azide (TfN₃) or by a two-step process involving diazotization followed by substitution with an azide salt.

The resulting 4-(2-azidoethyl)thiomorpholine 1,1-dioxide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to yield the 1,4-disubstituted 1,2,3-triazole hybrid. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Scheme 2: Synthesis of triazole hybrids via CuAAC reaction.

| Alkyne Substituent (R) | Catalyst System | Solvent | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 95 |

| Propargyl alcohol | CuI / DIPEA | THF | 92 |

| 1-Ethynyl-4-fluorobenzene | [Cu(CH₃CN)₄]PF₆ | CH₃CN | 98 |

Table 2: Examples of Triazole Hybrids Derived from this compound.

The primary amino group of this compound can readily condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid to facilitate the dehydration step.

Schiff bases are versatile intermediates and can be further reduced to form stable secondary amines or used as ligands in the synthesis of metal complexes. The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.

Scheme 3: General synthesis of Schiff bases from this compound.

| Aldehyde (R-CHO) | Solvent | Catalyst | Yield (%) |

| Benzaldehyde | Ethanol | Acetic Acid | 88 |

| 4-Nitrobenzaldehyde | Methanol | None | 91 |

| Salicylaldehyde | Ethanol | Acetic Acid | 95 |

| 2-Thiophenecarboxaldehyde | Methanol | None | 85 |

Table 3: Examples of Schiff Bases Derived from this compound.

Reactions at the Thiomorpholine Ring Nitrogen

The secondary amine within the thiomorpholine 1,1-dioxide ring is also a site for chemical modification, although its reactivity can be influenced by the presence of the electron-withdrawing sulfone group. N-alkylation and N-arylation reactions can be performed at this position.

N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is critical to control the selectivity between the ring nitrogen and the side-chain primary amine. Often, protection of the more reactive primary amine is necessary before attempting reactions at the less nucleophilic ring nitrogen.

N-arylation can be accomplished using methodologies such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with an aryl halide.

Multicomponent Reactions Incorporating the Thiomorpholine 1,1-Dioxide Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The bifunctional nature of this compound, possessing both a primary and a secondary amine, makes it a potentially valuable component in certain MCRs.

For instance, in a Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could potentially serve as the amine component. The primary amine of the side chain would be expected to react preferentially in the initial imine formation with the aldehyde. The resulting product would incorporate the thiomorpholine 1,1-dioxide moiety into a complex peptidomimetic scaffold.

Similarly, in a Biginelli reaction, which involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, a derivative of this compound could be envisioned to participate, leading to the formation of dihydropyrimidinone structures bearing the thiomorpholine 1,1-dioxide substituent. The successful application of this compound in MCRs would offer a highly efficient route to novel and structurally diverse chemical libraries for biological screening.

Synthetic Strategies for Fluorinated Derivatives

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, making the synthesis of fluorinated derivatives a key area of research. While direct methods for the fluorination of this compound are not extensively detailed, general strategies for creating fluorinated heterocyclic compounds can be applied. These approaches often involve either building the heterocyclic ring from fluorinated precursors or by direct fluorination of a pre-formed ring system.

One common strategy involves nucleophilic aromatic substitution (SNAr) reactions using fluorinated building blocks. For instance, a related compound, 4-(4-nitrophenyl)thiomorpholine, is readily synthesized through the reaction of thiomorpholine with 4-fluoronitrobenzene in the presence of a base like triethylamine. mdpi.com This principle can be extended to create fluorinated analogues by using appropriately fluorinated aryl halides or other electrophilic partners in reactions with the thiomorpholine 1,1-dioxide core or its precursors.

Another approach is the use of specialized fluorinating reagents on a pre-existing molecule. Anodic fluorination has been used to create fluorinated benzothiophene (B83047) derivatives, though it can result in a mixture of products. researchgate.net The development of more selective fluorinating agents is a continuing goal in synthetic chemistry. For complex molecules, building the scaffold from smaller, already fluorinated components is often the more controlled and preferred method. For example, the synthesis of fluorinated quinazolinones has been achieved through the cyclocondensation of fluorinated benzoylchlorides with S-methylisothiourea. urfu.ru A similar logic could be applied to the synthesis of fluorinated thiomorpholine 1,1-dioxides by starting with fluorinated dihaloethanes or related synthons.

The table below summarizes a general approach for synthesizing fluorinated aryl derivatives of heterocyclic amines, which is applicable to the thiomorpholine family.

Table 1: Nucleophilic Aromatic Substitution for Fluorinated Aryl-Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

|---|---|---|---|---|

| Thiomorpholine | 4-Fluoronitrobenzene | Triethylamine | Acetonitrile (B52724) | 4-(Aryl)thiomorpholine |

Advanced Synthetic Techniques and Catalysis in Thiomorpholine 1,1-Dioxide Chemistry

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations under mild conditions. Palladium and copper catalysts, in particular, have enabled the construction of complex molecular architectures, including those containing the thiomorpholine 1,1-dioxide scaffold.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are widely used in pharmaceutical and materials science due to their functional group tolerance and reliability. nih.govnih.gov

The Suzuki-Miyaura coupling , which forms a C-C bond between an organoboron compound and an organic halide, is particularly effective. mdpi.com This reaction could be employed to synthesize analogues of this compound where the thiomorpholine ring is attached to an aryl or vinyl group. The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Optimization of Suzuki coupling often involves screening different palladium sources, ligands, bases, and solvents to achieve high yields. For example, the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates was optimized using Pd(dppf)Cl2 as the catalyst, Na2CO3 as the base, and a toluene/water solvent system. mdpi.com

Table 2: Example Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent System | Application |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Synthesis of cyclopropylthiophenes nih.gov |

| Pd(dppf)Cl₂ | (dppf) | Na₂CO₃ | Toluene/Water | Synthesis of biaryl systems mdpi.com |

The Heck reaction , another cornerstone of palladium catalysis, forms a C-C bond by coupling an unsaturated halide with an alkene. This could be used, for example, to introduce alkenyl substituents onto a thiomorpholine 1,1-dioxide derivative bearing a halide.

Copper(I)-Catalyzed Cycloaddition Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction, is a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is known for its reliability, mild reaction conditions, and high functional group tolerance. nih.gov

In the context of thiomorpholine 1,1-dioxide chemistry, CuAAC provides an excellent method for conjugating the thiomorpholine moiety to other molecules. For instance, an analogue of this compound could be modified to bear either an azide or a terminal alkyne group. This functionalized intermediate could then be "clicked" onto a wide array of substrates (peptides, polymers, fluorescent tags, etc.) that have the complementary functional group.

The reaction is catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a Cu(II) salt with a reducing agent. nih.govrsc.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. mdpi.com

Table 3: Components of a Typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Role | Example |

|---|---|---|

| Terminal Alkyne | Substrate 1 | Ethynyl-functionalized molecule |

| Azide | Substrate 2 | Azido-functionalized molecule |

| Copper(I) Source | Catalyst | CuI, Cu(CH₃CN)₄PF₆ nih.gov |

| Stabilizing Agent/Base | Additive | N,N-diisopropylethylamine (DIPEA) rsc.org |

Beyond CuAAC, copper(I) catalysts are also used in other transformations, such as asymmetric 1,3-dipolar cycloadditions to create chiral pyrrolidines and tandem amination/cyclization reactions of functionalized allenynes to produce azepine derivatives. mdpi.comnih.gov These advanced methods highlight the versatility of copper catalysis in constructing diverse and complex heterocyclic systems. nih.gov

Pharmacological Investigations and Biological Activities of 4 2 Aminoethyl Thiomorpholine 1,1 Dioxide Derivatives

Anticancer and Antiproliferative Activities

A thorough review of available scientific literature indicates a lack of specific studies investigating the anticancer and antiproliferative properties of compounds directly derived from 4-(2-Aminoethyl)thiomorpholine (B112743) 1,1-dioxide. Research on related sulfur-containing heterocyclic compounds, such as thiopyrans and thienopyrazoles, has shown cytotoxic effects, but these findings cannot be directly extrapolated to the compound . nih.govnih.gov

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., A549, U2OS)

No specific data from in vitro cytotoxicity assays (such as MTT or SRB assays) for derivatives of 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide against the human lung carcinoma cell line A549 or the human osteosarcoma cell line U2OS were identified in the public domain. Studies on other novel heterocyclic derivatives have utilized these cell lines to determine cytotoxic potential, often reporting IC50 values to quantify efficacy. nih.govmdpi.commdpi.com

Impact on Cell Viability and Plating Efficiency

Information regarding the specific impact of this compound derivatives on the cell viability or plating efficiency of cancer cells is not available in the reviewed literature.

Mechanistic Insights into Anticancer Effects (e.g., Apoptosis Induction, Enzyme Inhibition)

Mechanistic studies detailing how this compound derivatives might exert anticancer effects, such as through the induction of apoptosis or specific enzyme inhibition, have not been published. Research into other novel compounds demonstrates that apoptosis induction is a common mechanism for anticancer agents, often investigated through flow cytometry and analysis of key proteins like caspases and the Bcl-2 family. mdpi.comnih.gov

Selectivity Towards Cancer Cells Versus Healthy Cells (e.g., L929, BJ fibroblasts)

There is no available research that evaluates the selective cytotoxicity of this compound derivatives, comparing their effects on cancer cells versus healthy cell lines like L929 mouse fibroblasts or human BJ fibroblasts. However, studies on related thiomorpholine (B91149) oxide-derived polymers have shown no cytotoxicity on L929 cells at concentrations below 400 μg/mL, indicating that the thiomorpholine scaffold can be well-tolerated by normal cells. mdpi.com The concept of a selectivity index (SI) is often used to quantify this differential effect, which is a critical parameter in the development of new anticancer agents. mdpi.com

Role in Matrix Metalloproteinase-9 Inhibition

Matrix metalloproteinase-9 (MMP-9) is a validated target in cancer therapy due to its role in tumor invasion and metastasis. nih.govmdpi.com Its inhibition can suppress cancer progression. nih.gov While the inhibition of MMP-9 is a known anticancer strategy, there are currently no studies linking derivatives of this compound to this specific mechanism of action.

Antimicrobial and Antibacterial Properties

In contrast to the lack of anticancer research, derivatives of the thiomorpholine 1,1-dioxide (also referred to as thiomorpholine S,S-dioxide) scaffold have been investigated for their antimicrobial properties. nih.govresearchgate.net

Research has focused on the synthesis of combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives containing the thiomorpholine S,S-dioxide moiety. nih.gov These libraries were synthesized on a solid phase and subsequently evaluated for their antimicrobial activity. nih.gov The screening of these compounds led to the identification of several novel and potent leads. nih.gov

Notably, certain derivatives were found to be orally active oxazolidinones with enhanced antibacterial activity specifically against pathogens responsible for respiratory tract infections, such as Haemophilus influenzae and Moraxella catarrhalis. nih.govresearchgate.net

| Derivative Class | Synthesis Method | Key Findings | Target Pathogens |

|---|---|---|---|

| N-acylated 5-(S)-aminomethyloxazolidinone derivatives of thiomorpholine S,S-dioxide | Solid-phase combinatorial library synthesis | Identification of novel, potent antibacterial leads | Haemophilus influenzae, Moraxella catarrhalis |

Evaluation Against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis, M. tuberculosis H37Rv)

A significant area of investigation for derivatives of this compound has been in the development of novel antibacterial agents. Notably, research has been conducted on combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives built upon the thiomorpholine S,S-dioxide core. nih.gov These compounds represent a modern class of oxazolidinone antibiotics.

The antimicrobial activity of these thiomorpholine S,S-dioxide phenyloxazolidinones has been evaluated against a panel of bacterial pathogens. researchgate.net The primary focus of the published research has been on pathogens responsible for respiratory tract infections. nih.gov Specific studies have identified potent activity against Haemophilus influenzae and Moraxella catarrhalis. nih.gov While oxazolidinones as a class are known for their activity against Gram-positive bacteria like Staphylococcus aureus, detailed evaluations of this specific series of thiomorpholine S,S-dioxide derivatives against the full range of bacteria including S. aureus, E. coli, P. aeruginosa, and B. subtilis are not fully detailed in the available literature abstracts. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial potency of the thiomorpholine S,S-dioxide phenyloxazolidinone derivatives was quantified using Minimum Inhibitory Concentration (MIC) assays. researchgate.net The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is a standard for determining the effectiveness of new antibacterial compounds.

While it is confirmed that MIC assays were used to evaluate these derivatives, specific quantitative data from these studies are not publicly available in the referenced abstracts. researchgate.net Therefore, a detailed data table of MIC values cannot be presented. The research did, however, identify several potent leads from the synthesized libraries based on these MIC results. nih.gov

Disk Diffusion Assays

The evaluation of new antibacterial compounds often involves standardized microbial sensitivity tests. nih.gov The disk diffusion assay is a common qualitative or semi-quantitative method used for this purpose. In this test, a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific bacterium. The compound diffuses from the disk into the agar, and if it is effective at inhibiting bacterial growth, a clear circular area, known as a zone of inhibition, will appear around the disk.

While the research on thiomorpholine S,S-dioxide phenyloxazolidinones mentions the use of "Microbial Sensitivity Tests," specific details or results from disk diffusion assays are not provided in the available literature. nih.gov

Inhibition of Bacterial Enzymes (e.g., E. coli FabH)

A review of the scientific literature did not yield specific studies investigating the inhibition of bacterial enzymes, such as E. coli FabH, by derivatives of this compound.

Anti-inflammatory and Immunomodulatory Effects

While the core chemical structure, thiomorpholine-1,1-dioxide, has been noted in broader contexts for its potential in treating inflammatory diseases through pathways like TLR4 signaling inhibition, specific research into derivatives of this compound for the following effects is not available in the searched literature. biosynth.com

Histamine (B1213489) H1-Receptor Antagonism

No studies were identified in the available literature that specifically evaluate derivatives of this compound for histamine H1-receptor antagonism.

Modulation of Inflammatory Pathways (e.g., IKK inhibitors)

No studies were identified in the available literature that specifically investigate the role of this compound derivatives as inhibitors of the IκB kinase (IKK) pathway or other specific inflammatory pathways.

Effects on Oxidative Stress

The role of this compound and its derivatives in mitigating oxidative stress is an area of growing research interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The thiomorpholine scaffold, particularly when oxidized to the 1,1-dioxide form, appears to contribute to the antioxidant properties of its derivatives.

Research into various thiomorpholine derivatives has demonstrated their potential to combat oxidative stress. For instance, a series of thiomorpholine derivatives were found to inhibit ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids, with some compounds exhibiting IC50 values as low as 7.5 µM. This indicates a potent ability to prevent the oxidative degradation of lipids, a key process in cellular damage. The core structure of this compound is specifically utilized in the development of antioxidant formulations aimed at reducing oxidative stress. jchemrev.com

While comprehensive data on the specific effects of this compound on various oxidative stress markers are still emerging, the existing evidence from related thiomorpholine compounds suggests a promising therapeutic avenue. The antioxidant activity of these derivatives is often attributed to the presence of the thiomorpholine ring, which can be modified with various substituents to enhance its radical scavenging capabilities.

| Compound Class | Assay | Key Findings |

| Thiomorpholine Derivatives | Inhibition of lipid peroxidation | IC50 values as low as 7.5 µM |

Neurological and Central Nervous System (CNS) Activity

The unique structural features of this compound and its derivatives make them promising candidates for the development of novel therapeutics for neurological and central nervous system (CNS) disorders.

Targeting Neurological Disorders

The ability of this compound to traverse the BBB has led to its use as a foundational structure, or building block, in the synthesis of various pharmaceuticals aimed at treating neurological disorders. jchemrev.comchemimpex.com The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. jchemrev.comresearchgate.net By modifying the core structure of this compound, medicinal chemists can design and synthesize novel derivatives with specific affinities for neurological targets. These targets may include receptors, enzymes, or other proteins implicated in the pathophysiology of conditions such as neurodegenerative diseases, psychiatric disorders, and neuroinflammation.

For instance, the structural similarities of some thiomorpholine derivatives to known neuroprotective agents suggest their potential in mitigating neuronal damage. While specific derivatives of this compound for particular neurological disorders are in various stages of research and development, the foundational compound's properties make it a valuable starting point for drug discovery in this therapeutic area.

Other Reported Biological Activities

Beyond its effects on oxidative stress and its potential in the CNS, derivatives of this compound have been investigated for other biological activities.

Antioxidant Properties

The antioxidant properties of thiomorpholine derivatives are a significant aspect of their biological activity profile. jchemrev.comresearchgate.net These properties are often evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals or inhibit oxidative processes. As mentioned previously, certain thiomorpholine derivatives have shown potent inhibition of lipid peroxidation. jchemrev.com This antioxidant capacity is a key factor in their potential therapeutic applications, as oxidative stress is a common underlying factor in many diseases. The 1,1-dioxide form of the thiomorpholine ring in the parent compound may influence its electronic properties and, consequently, its antioxidant potential.

Antiviral Potential

The broad biological activity of thiomorpholine-containing compounds extends to the realm of antiviral research. While direct studies on the antiviral potential of this compound are limited in the public domain, the general class of morpholine (B109124) and thiomorpholine derivatives has been explored for antiviral applications. For example, some purine (B94841) morpholine nucleoside analogues have been synthesized and shown to possess inhibitory activities against certain viruses. nih.gov The structural diversity that can be achieved by modifying the thiomorpholine scaffold allows for the design of compounds that may interfere with viral replication or entry processes. Further research is needed to specifically evaluate the antiviral efficacy of derivatives of this compound against a range of viruses.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov The inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.govbiosynth.com

The thiomorpholine scaffold has been identified as a promising structural motif for the design of novel DPP-IV inhibitors. researchgate.netnih.gov In one study, a series of thirteen compounds bearing the thiomorpholine moiety were designed and synthesized. researchgate.net Subsequent in vitro evaluation identified several of these derivatives as effective inhibitors of the DPP-IV enzyme. researchgate.net Notably, three compounds from this series demonstrated significant inhibitory activity, with IC50 values in the low micromolar range. researchgate.net

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Thiomorpholine Derivatives

| Compound ID | IC50 (µmol/L) |

|---|---|

| 16a | 6.93 |

| 16b | 6.29 |

| 16c | 3.40 |

This table presents the half-maximal inhibitory concentration (IC50) values for three thiomorpholine-bearing compounds against the DPP-IV enzyme.

The exploration of such derivatives highlights the potential of the thiomorpholine scaffold in developing new therapeutic agents for diabetes management. researchgate.netnih.gov

Glucocorticoid Receptor Modulation

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that mediates the physiological effects of glucocorticoid hormones like cortisol. nih.govnih.gov These receptors are involved in a wide array of processes, including metabolism, stress response, and inflammation. mdpi.com Selective glucocorticoid receptor modulators (SGRMs) are compounds designed to elicit specific downstream effects, separating the receptor's beneficial anti-inflammatory actions from its undesirable metabolic side effects. nih.govresearchgate.net

While the thiomorpholine 1,1-dioxide scaffold is utilized in various areas of medicinal chemistry, a review of the current scientific literature does not indicate that its derivatives have been extensively investigated or specifically reported as modulators of the glucocorticoid receptor. Research into SGRMs has explored a variety of other chemical structures, but the this compound framework is not prominently featured in this specific therapeutic area. nih.govresearchgate.netpatsnap.com

Kinase Inhibitory Activity (e.g., ALK-2, VEGFR/KDR)

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer. ebi.ac.uk Consequently, kinase inhibitors are a major class of therapeutic agents. mdpi.com Specific kinases like Activin receptor-like kinase 2 (ALK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) are important targets in drug discovery. biosynth.comnih.gov ALK-2 is involved in bone and tissue development, with mutations linked to rare diseases, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. biosynth.comnih.gov

The development of inhibitors for these kinases has focused on various heterocyclic scaffolds capable of interacting with the ATP-binding site of the enzymes. biosynth.comnih.gov For instance, pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines have been explored for ALK-2 inhibition, while scaffolds such as quinoline, isatin, and benzo[g]quinazoline (B13665071) are found in various VEGFR-2 inhibitors. biosynth.comnih.govmdpi.comnih.gov

Despite the versatility of the thiomorpholine scaffold in drug design, derivatives of this compound have not been prominently reported in the scientific literature as specific inhibitors of ALK-2 or VEGFR/KDR kinases.

Enzyme Inhibition (General)

The thiomorpholine scaffold and its oxidized form, thiomorpholine 1,1-dioxide, are considered privileged structures in medicinal chemistry, demonstrating the potential to interact with a variety of biological targets. researchgate.netnih.gov These scaffolds have been incorporated into molecules designed for selective enzyme inhibition. researchgate.netnih.gov

Beyond the specific targets mentioned previously, the thiomorpholine 1,1-dioxide core has been associated with other inhibitory activities. For example, the parent compound, Thiomorpholine-1,1-dioxide, has been noted as an inhibitor of human serum albumin and fatty acids. researchgate.net Its observed anti-inflammatory properties may be linked to the inhibition of toll-like receptor 4 (TLR4) signaling pathways. researchgate.net

Furthermore, structurally related heterocyclic systems have shown promise in enzyme inhibition. A study on the synthesis of novel thiazinan-4-ones, which share a similar six-membered sulfur- and nitrogen-containing ring, produced compounds that acted as acetylcholinesterase (AChE) inhibitors. This suggests the broader potential of this class of heterocyclic compounds in the development of new enzyme inhibitors. The this compound structure serves as a key intermediate in the synthesis of various bioactive compounds, including those used in biochemical assays for studying enzyme inhibition. sigmaaldrich.com

Structure Activity Relationship Sar Studies of 4 2 Aminoethyl Thiomorpholine 1,1 Dioxide Analogues

Influence of the Thiomorpholine (B91149) 1,1-Dioxide Ring on Biological Activity

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. researchgate.net In the case of 4-(2-aminoethyl)thiomorpholine (B112743) 1,1-dioxide, the sulfur atom is oxidized to a sulfone group (S,S-dioxide). This specific feature significantly influences the molecule's physicochemical properties and, consequently, its biological activity.

The oxidation state of the sulfur atom in the thiomorpholine ring is a key determinant of biological activity. The sulfone group in the 1,1-dioxide form is a strong hydrogen bond acceptor and increases the polarity of the molecule. This can enhance interactions with biological targets and improve water solubility. In contrast, the unoxidized thiomorpholine (a thioether) or the S-oxide (a sulfoxide) analogues exhibit different electronic and steric properties.

For instance, in the development of antibacterial agents based on the oxazolidinone scaffold (like Linezolid), the morpholine (B109124) ring was replaced with thiomorpholine S-oxide and thiomorpholine S,S-dioxide. jchemrev.com An SAR study of these C-5 amide analogues revealed that the S,S-dioxide thiomorpholine derivatives were potent against gram-positive bacteria. jchemrev.com This suggests that the dioxide moiety is crucial for this specific antibacterial activity, likely due to its ability to form key interactions within the bacterial ribosome binding pocket. jchemrev.com The thiomorpholine ring itself is recognized as a versatile scaffold in the synthesis of pharmaceuticals, valued for its ability to enhance stability and reactivity in bioactive compounds. chemimpex.com

The replacement of the oxygen atom in a morpholine ring with a sulfur atom (creating a thiomorpholine) alters the ring's geometry and electronic distribution, which can lead to different biological activities. When comparing a morpholine analogue to a thiomorpholine analogue in a series of 2-(thiophen-2-yl) dihydroquinolines with antimycobacterial activity, the morpholine derivative showed better potency than the thiomorpholine derivative against M. tuberculosis H37Rv. jchemrev.com This highlights that the influence of the heteroatom is target-dependent. However, the subsequent oxidation to the 1,1-dioxide state introduces the aforementioned polarity and hydrogen-bonding capabilities that can confer unique and potent activities not seen in the parent thiomorpholine or the corresponding morpholine. jchemrev.com

Role of the Aminoethyl Side Chain in Ligand-Receptor Interactions

The aminoethyl side chain, -(CH₂)₂-NH₂, is a common pharmacophore in many biologically active compounds, particularly those targeting aminergic G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and adrenergic receptors. mdpi.comvu.nl This side chain provides a basic nitrogen atom that is typically protonated at physiological pH, allowing it to form a crucial salt bridge with an acidic amino acid residue in the receptor's binding pocket. mdpi.com

In the context of aminergic receptors, a conserved aspartate residue in transmembrane helix 3 (D3.32) is a primary interaction point for the protonated amine of ligands like 4-(2-aminoethyl)thiomorpholine 1,1-dioxide. mdpi.complos.org The two-carbon spacer between the ring nitrogen and the terminal amino group is often optimal for positioning the amine for this key ionic interaction while allowing the heterocyclic ring system to occupy an adjacent pocket. nih.gov

The interactions of this side chain are not limited to the terminal amine. The ethyl linker itself can engage in van der Waals or hydrophobic interactions with nonpolar residues lining the binding pocket. The flexibility of the ethyl chain allows the ligand to adopt various conformations to maximize its binding affinity. Studies on other scaffolds with aminoethyl side chains have shown that modifications to this linker, such as increasing its length or introducing rigidity, can drastically alter potency and selectivity. nih.gov For example, in a series of ERK1/2 inhibitors, the ethylamine (B1201723) tail was found to be a key component of the pharmacophore. nih.gov

The terminal amino group can be primary, secondary, or tertiary, which affects its basicity and steric profile. For many dopamine receptor agonists, a secondary amine (e.g., with an N-propyl group) is preferred for optimal D2 receptor activity. nih.gov The primary amine of this compound would therefore be a starting point for synthetic modification to explore receptor subtype selectivity and potency.

Impact of Substituent Variations on Pharmacological Efficacy and Potency

Variations in substituents on either the thiomorpholine ring or the aminoethyl side chain can have a profound impact on the pharmacological profile of the resulting analogues. These modifications can affect binding affinity, receptor selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties.

SAR studies on various heterocyclic scaffolds demonstrate common principles that can be applied to this compound analogues. For example, in a series of morphine and oxymorphone derivatives, varying the N-substituent had significant effects on opioid receptor binding and antinociceptive activity. nih.gov Replacing a small N-methyl group with a larger N-phenethyl group dramatically increased binding affinity at the μ-opioid receptor. nih.gov Similarly, modifying the primary amine of the aminoethyl chain with different alkyl or arylalkyl groups could modulate the activity of thiomorpholine dioxide analogues at their specific targets.

The table below summarizes hypothetical SAR trends for analogues of this compound based on established principles from related compound series.

| Compound | Modification | Predicted Impact on Activity | Rationale |

| Analogue A | N-methylation of the side chain amine | Potential increase or decrease in potency | Alters basicity and steric bulk, affecting the key ionic interaction with the receptor. |

| Analogue B | N-propylation of the side chain amine | Potential increase in dopamine D2 receptor affinity | N-propyl groups are often optimal for D2 receptor binding in phenethylamine (B48288) and aminotetralin series. nih.gov |

| Analogue C | N-benzylation of the side chain amine | Potential increase in affinity through additional hydrophobic/aromatic interactions | Aromatic substituents can engage in π-π or hydrophobic interactions with the receptor binding pocket. nih.gov |

| Analogue D | Methylation on the thiomorpholine ring | May alter conformation and fit within the binding site | Steric hindrance could decrease affinity, or a specific conformation might be favored, increasing affinity. |

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues helps to understand the spatial arrangement of key pharmacophoric features and how this correlates with biological activity.

The six-membered thiomorpholine 1,1-dioxide ring typically adopts a chair conformation. The substituents on the ring can exist in either axial or equatorial positions, and the preferred conformation can influence how the molecule fits into a receptor's binding site. The bulky aminoethyl group at the N-4 position is expected to preferentially occupy the equatorial position to minimize steric strain.

The flexibility of the aminoethyl side chain allows for multiple rotational conformations (rotamers). The relative orientation of the terminal amino group and the heterocyclic ring is defined by torsion angles. Computational studies on related C-nucleosides have shown that an energetically favorable conformer is a requirement for biological activity, and that more conformationally constrained (less flexible) analogues can exhibit higher activity. nih.gov This suggests that designing more rigid analogues of this compound, for instance by incorporating the side chain into a larger ring system, could lead to more potent compounds by "pre-paying" the entropic penalty of binding.

Computational Approaches to SAR (e.g., DFT calculations, molecular dynamic simulations)

Computational chemistry provides powerful tools to investigate and predict the SAR of this compound analogues at the molecular level. researchgate.net Techniques like Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations offer insights that are often difficult to obtain through experimental methods alone.

DFT Calculations: DFT can be used to calculate the electronic properties of the molecules, such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO). These calculations help in understanding the reactivity of the molecule and the nature of its interactions with the receptor. For example, DFT can accurately model the charge distribution around the sulfone group and the basic amine, highlighting their roles in forming electrostatic and hydrogen-bonding interactions.

Molecular Docking and Dynamics (MD) Simulations: Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. For this compound analogues, docking studies into a homology model or crystal structure of a target receptor (e.g., a dopamine receptor) could predict how these ligands bind and which residues are important for the interaction. nih.gov

MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com An MD simulation, which can be run for nanoseconds or longer, provides a detailed picture of the conformational changes in both the ligand and the protein upon binding. nih.gov It can reveal the stability of key interactions, the role of water molecules in the binding site, and the conformational ensemble of the bound ligand. nih.govmdpi.com By comparing MD simulations of different analogues, researchers can correlate differences in dynamic behavior with observed differences in biological activity, providing a deeper understanding of the SAR. For example, simulations could show that a more potent analogue maintains a critical hydrogen bond for a greater percentage of the simulation time compared to a less potent analogue. nih.gov

Analytical and Characterization Techniques for 4 2 Aminoethyl Thiomorpholine 1,1 Dioxide

Spectroscopic Methods

Spectroscopic techniques are pivotal in determining the structural features of 4-(2-Aminoethyl)thiomorpholine (B112743) 1,1-Dioxide by examining the interaction of the molecule with electromagnetic radiation.

Mass Spectrometry (MS, HRMS, MALDI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide (C₆H₁₄N₂O₂S), the expected exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data for confirmation. echemi.comchemimpex.com

The molecular weight of this compound is 178.25 g/mol . echemi.comstarshinechemical.com In a mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 178 or 179, respectively. Fragmentation patterns would provide further structural information, likely showing cleavage of the ethylamine (B1201723) side chain.

| Mass Spectrometry Data | |

| Molecular Formula | C₆H₁₄N₂O₂S |

| Molecular Weight | 178.25 |

| Expected [M+H]⁺ (HRMS) | Calculated value |

| Key Fragmentation Ions | Fragments corresponding to the thiomorpholine (B91149) 1,1-dioxide ring and the ethylamine side chain. |

| Note: Specific experimental HRMS data and fragmentation patterns are not available in the cited literature. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is generally less common for small molecules like this unless they are part of a larger complex or polymer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. dergipark.org.trresearchgate.net The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and sulfone groups.

| Predicted FT-IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (aliphatic) | 2850-3000 |

| N-H bend (primary amine) | 1590-1650 |

| S=O stretch (sulfone) | 1300-1350 and 1120-1160 (asymmetric and symmetric) |

| C-N stretch | 1020-1250 |

| Note: This is a predictive table based on characteristic functional group frequencies. |

Chromatographic Techniques

Chromatographic methods are essential for separating the compound from impurities and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography (GC) is a technique used to separate volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is likely necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. echemi.com Chemical suppliers note that the purity of this compound is often determined by GC, supporting the feasibility of this technique. chemimpex.comstarshinechemical.com

Common derivatization reagents for primary amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., ethyl chloroformate). The derivatized analyte would then be separated on a capillary GC column, likely with a non-polar or medium-polarity stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities.

| Typical GC-MS Parameters (for a derivatized analyte) | |

| Derivatization Agent | e.g., Ethyl Chloroformate |

| Column Type | e.g., DB-5ms (non-polar) |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer |

| Note: A specific experimental protocol for this compound is not available. |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. googleapis.com

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector if the molecule has a chromophore, or more universally with a mass spectrometer (LC-MS). LC-MS provides high sensitivity and selectivity, allowing for both quantification and confirmation of the compound's identity.

| Typical HPLC Parameters | |

| Column Type | C18 (Reversed-Phase) |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV or Mass Spectrometer |

| Note: A specific, validated HPLC method for this compound is not detailed in the available literature. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of the synthesis of this compound. This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. By observing the separation of these components on a TLC plate, chemists can effectively track the conversion of reactants to products over time.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). In the context of synthesizing this compound, a small aliquot of the reaction mixture is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent ascends the plate via capillary action, compounds with a stronger affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase move further up the plate. This separation results in distinct spots, each corresponding to a different component in the mixture.

For monitoring the formation of this compound, which contains a primary amine group, a common visualization agent is ninhydrin (B49086). iitg.ac.in After eluting the TLC plate, it is dried and then sprayed with or dipped into a ninhydrin solution, followed by gentle heating. Primary amines react with ninhydrin to produce a characteristic purple or blue spot, known as Ruhemann's purple, making the product easily identifiable. iitg.ac.in

A representative TLC analysis for monitoring the synthesis would involve spotting the starting materials (e.g., a precursor amine and an alkylating agent) alongside the reaction mixture at various time intervals. A successful reaction is indicated by the gradual disappearance of the starting material spots and the concurrent appearance and intensification of a new spot corresponding to the product.

Table 1: Representative TLC Data for Reaction Monitoring

| Time Point | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) |

|---|---|---|---|

| t = 0 hr | 0.85 | 0.60 | Not visible |

| t = 2 hr | 0.85 (faint) | 0.60 (faint) | 0.35 |

| t = 4 hr | Not visible | Not visible | 0.35 (intense) |

Rf (Retardation factor) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Values are hypothetical and depend on the specific TLC conditions (e.g., solvent system, stationary phase).

Purity and Quantitative Analysis Methods

Titration Analysis

Titration is a classic quantitative analytical method used to determine the purity of this compound. Given the presence of a basic amino group, an acid-base titration is the most suitable approach. Specifically, a non-aqueous titration is often preferred for organic amines that may have limited solubility or exhibit weak basicity in aqueous solutions. metrohm.commt.com

In a typical procedure, a precisely weighed sample of this compound is dissolved in an appropriate non-aqueous solvent, such as glacial acetic acid. This solvent can enhance the basicity of the amine, leading to a sharper and more defined endpoint. mt.com The solution is then titrated with a standardized solution of a strong acid, most commonly perchloric acid in glacial acetic acid. metrohm.com

The endpoint of the titration can be determined potentiometrically, using a pH meter with a suitable electrode combination, or by using a visual indicator like crystal violet, which changes color at the equivalence point. The volume of the titrant required to neutralize the amine is used to calculate the purity of the sample.

Table 2: Example Purity Calculation by Titration

| Parameter | Value |

|---|---|

| Mass of Sample | 0.350 g |

| Molarity of Perchloric Acid | 0.100 N |

| Volume of Titrant at Endpoint | 19.4 mL |

| Molecular Weight of Compound | 178.25 g/mol |

| Calculated Purity | 98.6% |

Calculation: Purity (%) = (Volume of Titrant × Molarity of Titrant × Molecular Weight) / (Mass of Sample × 1000) × 100

Elemental Analysis (CHN)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for confirming the elemental composition of a pure sample of this compound and thereby assessing its purity. This method relies on the complete combustion of a small, accurately weighed amount of the substance in a controlled environment with an excess of oxygen.

During combustion, the carbon in the sample is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas or nitrogen oxides, which are subsequently reduced to N2. The resulting gases are separated and quantified by a detector, typically using thermal conductivity measurements. The weight percentages of carbon, hydrogen, and nitrogen in the sample are then calculated.

The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of the compound (C6H14N2O2S). A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity and correct elemental composition.

Table 3: Elemental Analysis Data for C6H14N2O2S

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 40.43 | 40.35 |

| Hydrogen (H) | 7.92 | 7.98 |

Sulfur (S) and Oxygen (O) percentages can also be determined by specific elemental analysis techniques but are often calculated by difference.

X-Ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid like this compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, and the complete molecular structure is resolved.

For this compound, XRD analysis would be expected to confirm the presence and connectivity of all atoms. It would also reveal the conformation of the thiomorpholine 1,1-dioxide ring, which is anticipated to adopt a stable chair conformation, similar to other thiomorpholine derivatives. mdpi.com The analysis would also detail the arrangement of the molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amino group and the sulfone oxygen atoms.

Table 4: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C6H14N2O2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 95.0 |

| Volume (ų) | 990 |

| Z (molecules/unit cell) | 4 |

These values are hypothetical and represent plausible data for a small organic molecule of this type. Actual data would be obtained from experimental analysis.

Applications and Future Directions in Research

Role as a Key Intermediate in Pharmaceutical Development

4-(2-Aminoethyl)thiomorpholine (B112743) 1,1-Dioxide serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules. chemimpex.com The thiomorpholine (B91149) 1,1-dioxide moiety is a significant structural motif found in a variety of active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile. nih.gov The stability and reactivity of the compound make it an essential building block in medicinal chemistry for the development of bioactive compounds. chemimpex.com

The thiomorpholine scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity. jchemrev.comresearchgate.net This versatility has led to its incorporation into drugs with a wide range of activities, including antibiotic, antimalarial, antioxidant, and hypolipidemic properties. nih.govresearchgate.net For instance, the parent thiomorpholine structure is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis. nih.gov The dioxide form enhances polarity and solubility, properties that can improve the pharmacokinetic profile of a drug candidate. researchgate.net Research suggests that derivatives may be particularly effective in targeting neurological disorders due to an enhanced ability to cross the blood-brain barrier. chemimpex.com

Table 1: Examples of Therapeutic Areas Involving Thiomorpholine Scaffolds

| Therapeutic Area | Role of Thiomorpholine Scaffold | Reference |

|---|---|---|

| Infectious Diseases | Core component of antibiotics like Sutezolid. | nih.gov |

| Cancer | Building block for kinase inhibitors and other antitumor agents. | ontosight.aimdpi.com |

| Inflammatory Diseases | Used in the synthesis of anti-inflammatory and autoimmune disease-modulating compounds. | biosynth.com |

| Neurological Disorders | Potential to create compounds that can cross the blood-brain barrier. | chemimpex.com |

| Metabolic Diseases | Precursor for antidiabetic drugs and hypolipidemic agents. | nih.govmdpi.com |

Application in Agrochemical Development

In the agrochemical sector, 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is utilized as an intermediate in the creation of modern crop protection agents. chemimpex.comontosight.ai It is employed in the formulation and synthesis of pesticides and herbicides. chemimpex.com The inclusion of the thiomorpholine 1,1-dioxide structure can enhance the efficacy of the final product by improving its stability and solubility in formulations, which is critical for effective application and bioavailability of the active ingredients. chemimpex.com The compound and its derivatives are explored for creating agrochemicals with a range of biological activities. ontosight.ai

Use as a Reagent in Biochemical Assays (e.g., Enzyme Inhibition Studies)

This compound is a useful reagent in biochemical research, particularly for studies involving enzyme inhibition. chemimpex.com The thiomorpholine scaffold is an integral part of many selective enzyme inhibitors. jchemrev.comresearchgate.net While direct studies on this compound are specific, research on related structures highlights the potential of this chemical family.

For example, novel derivatives synthesized from the related compound 4-(2-aminoethyl)morpholine (B49859) have been shown to be potent inhibitors of the urease enzyme, which is implicated in infections by ureolytic bacteria. nih.govnih.gov In one study, morpholine-thiophene hybrid thiosemicarbazones demonstrated outstanding urease inhibition, with IC₅₀ values significantly lower than the standard inhibitor, thiourea. nih.gov The lead compound from this series was found to have a strong affinity for the urease active site in molecular docking studies. nih.gov This demonstrates the utility of the aminoethyl-heterocycle scaffold as a starting point for designing potent and specific enzyme inhibitors. nih.gov

Emerging Applications and Novel Derivatives

Research into this compound is expanding, with a focus on creating novel derivatives with enhanced or new functionalities. The primary amino group serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of new chemical entities. researchgate.net

Emerging areas of application and derivative development include:

Antibacterial Agents: A series of sulfamoyl derivatives synthesized from 4-(2-aminoethyl) morpholine (B109124) (a close structural analog) showed good inhibitory action against several strains of gram-negative bacteria. researchgate.net

Urease Inhibitors: As mentioned, morpholine-thiophene hybrid thiosemicarbazones derived from 4-(2-aminoethyl)morpholine are highly effective urease inhibitors, presenting a promising strategy for treating certain bacterial infections. nih.govnih.gov

Catalysis: A novel nanocomposite using 4-(2-Aminoethyl)-morpholine supported on silica (B1680970) has been developed as an efficient and reusable organocatalyst for synthesizing polyhydroquinoline derivatives, which themselves have antibacterial properties. researchgate.netnih.gov

Bridged Bicyclic Analogues: Novel bridged bicyclic thiomorpholines and their 1,1-dioxide counterparts are being prepared as potentially useful building blocks in medicinal chemistry, offering more rigid and structurally complex scaffolds for drug design. thieme-connect.com

Intellectual Property and Patent Landscape (e.g., Use in Immunopotentiation, Kinase Inhibitors)

The intellectual property landscape for compounds incorporating the thiomorpholine and thiomorpholine 1,1-dioxide scaffold is active, reflecting its importance in drug discovery. While patents may not always name this compound explicitly, they often claim broader classes of compounds where it serves as a key building block.

The thiomorpholine moiety is frequently found in patented kinase inhibitors, a major class of anticancer drugs. mdpi.comnih.gov For example, 4-thiomorpholinoaniline, which can be synthesized from a precursor of the title compound, is a useful building block for inhibitors of kinases like JAK2 and FLT3. mdpi.com A review of patents for FDA-approved protein kinase inhibitors reveals the diversity of heterocyclic scaffolds used to achieve potency and selectivity, highlighting the ongoing innovation in this area. mdpi.com

Patents also cover thiomorpholine derivatives for other therapeutic targets. Examples include:

Tachykinin Receptor Antagonists: Patents claim morpholine and thiomorpholine derivatives for use as tachykinin receptor antagonists, which have applications in treating disorders like nausea. google.com

SOS1 Inhibitors: Recent patent applications describe compounds that inhibit the Son of sevenless homolog 1 (SOS1), a key protein in cancer-related signaling pathways, which may incorporate such heterocyclic structures. google.com

Antiplatelet Drugs: A Chinese patent discloses thiomorpholine-containing pyrrole (B145914) derivatives with antiplatelet aggregation effects. patsnap.com

This patent activity underscores the commercial and therapeutic interest in developing novel drugs based on the thiomorpholine 1,1-dioxide core structure.

Challenges and Opportunities in the Development of Thiomorpholine 1,1-Dioxide Compounds

Despite its potential, the development and commercialization of thiomorpholine 1,1-dioxide compounds face several challenges. A primary obstacle is the cost of synthesis. For the drug sutezolid, techno-economic analyses identified the thiomorpholine intermediate as the most significant cost driver, making it difficult to compete with existing drugs. nih.gov Many traditional synthesis routes are time-consuming and can generate hazardous intermediates, posing safety challenges for large-scale production. nih.govacs.org

These challenges create significant opportunities for innovation in chemical manufacturing. Key areas for future research and development include:

Cost-Effective Synthesis: There is a high demand for scalable routes to generate thiomorpholine and its derivatives from low-cost starting materials. nih.gov